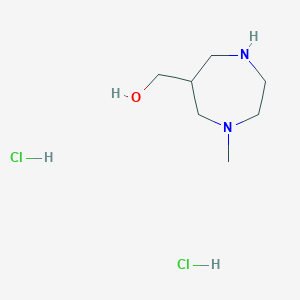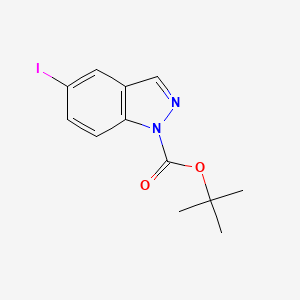
2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one
Übersicht
Beschreibung
2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one, also known as 2-C1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one, is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless solid that is soluble in water and other polar solvents. It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has also been used as a starting material for the synthesis of various pharmaceuticals and other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Piperidine derivatives have been synthesized and characterized for various applications, including as intermediates in the production of pharmaceuticals and as building blocks for more complex molecules. For example, Shen Li (2012) described the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, demonstrating the utility of piperidine derivatives in synthesizing compounds with potential therapeutic benefits Shen Li, 2012.
Antimicrobial Activity
Some piperidine derivatives exhibit antimicrobial activity, indicating their potential use in developing new antimicrobial agents. For instance, Ram C.Merugu, D.Ramesh, and B.Sreenivasulu (2010) conducted studies on the microwave-assisted synthesis of piperidine-containing compounds and evaluated their antibacterial activities, suggesting the relevance of piperidine derivatives in addressing microbial resistance Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010.
Corrosion Inhibition
Piperidine derivatives have also been investigated for their corrosion inhibition properties. Mriganka Das et al. (2017) synthesized cadmium(II) Schiff base complexes with piperidine ligands, examining their efficacy as corrosion inhibitors on mild steel. This research highlights the potential of piperidine derivatives in industrial applications, particularly in protecting metals from corrosion Mriganka Das et al., 2017.
Molecular Docking Studies
The antimicrobial efficacy of novel tetrazole substituted piperidine derivatives was explored through synthesis, spectral analysis, and molecular docking studies by T. Elavarasan, D. Bhakiaraj, and M. Gopalakrishnan (2014). Their work underscores the importance of piperidine derivatives in developing new therapeutic agents, utilizing molecular docking to predict the interaction between these compounds and microbial targets T. Elavarasan, D. Bhakiaraj, M. Gopalakrishnan, 2014.
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(difluoromethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF2NO/c9-5-7(13)12-3-1-6(2-4-12)8(10)11/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKFYIIOWQEQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-bromo-5H-pyrido[4,3-b]indole](/img/structure/B1490053.png)



![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1490061.png)



![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1490066.png)
![(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1490067.png)